

# refining patient selection criteria for ACR-368 trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: ACR-368 Clinical Trials

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for ACR-368.

## Frequently Asked Questions (FAQs)

Q1: What is ACR-368 and how does it work?

A1: ACR-368, also known as prexasertib, is a potent and selective small molecule inhibitor of checkpoint kinase 1 and 2 (CHK1/2).[1][2][3] CHK1 and CHK2 are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to repair DNA damage and survive.[4] By inhibiting CHK1/2, ACR-368 prevents cancer cells from repairing their DNA, leading to mitotic catastrophe and cell death.[5]

Q2: What is the OncoSignature® test and why is it important for ACR-368 trials?

A2: The OncoSignature® test is a predictive companion diagnostic designed to identify patients whose tumors are most likely to be sensitive to ACR-368.[6] It is a multiplex immunofluorescence assay performed on formalin-fixed paraffin-embedded (FFPE) tumor tissue. The test measures the levels of three specific protein biomarkers to determine a



patient's OncoSignature status (positive or negative).[4] This allows for the stratification of patients into different treatment arms, increasing the likelihood of a positive response to treatment.

Q3: What are the general inclusion criteria for participating in an ACR-368 clinical trial?

A3: Generally, patients must be at least 18 years of age with a histologically confirmed diagnosis of a specific type of advanced or metastatic cancer (e.g., platinum-resistant ovarian cancer, endometrial adenocarcinoma, or urothelial carcinoma) that has progressed after at least one prior line of therapy.[2][7] Patients are also required to have at least one measurable lesion according to RECIST v1.1 criteria, an ECOG performance status of 0 or 1, and a life expectancy of more than three months.[7][8]

Q4: What are the key exclusion criteria for ACR-368 trials?

A4: Exclusion criteria typically include prior treatment with a CHK1 inhibitor, symptomatic brain metastases requiring high doses of steroids, and failure to recover from the reversible effects of prior anticancer therapy.[9] Specific criteria may vary by tumor type. For example, in some ovarian cancer cohorts, patients with primary platinum-refractory disease are not eligible.[2][7]

Q5: How are patients assigned to different treatment arms in the ACR-368 trials?

A5: Patients are typically assigned to treatment arms based on their OncoSignature® test status. In the NCT05548296 trial, for instance, OncoSignature-positive patients are assigned to receive ACR-368 monotherapy.[6] OncoSignature-negative patients may be enrolled in an arm to receive ACR-368 in combination with low-dose gemcitabine.[6] There may also be an "OncoSignature unselected" arm where a biopsy for the test is not required.[10][11]

## **Troubleshooting Guides**

Issue 1: A patient's tumor biopsy is insufficient for the OncoSignature® test.

- Possible Cause: The tissue sample may be too small, of poor quality, or contain extensive necrosis.
- Troubleshooting Steps:



- Review the pathology report to assess the suitability of the biopsy.
- If possible, obtain a new tumor biopsy from an accessible lesion that has not been previously irradiated.[2]
- If a new biopsy is not feasible, the patient may be considered for the "OncoSignature unselected" cohort if available in the trial design.[10][11]

Issue 2: A patient's OncoSignature® test result is ambiguous or borderline.

- Possible Cause: Technical variability in the assay or inherent biological heterogeneity in the tumor.
- Troubleshooting Steps:
  - The sample may be re-tested if sufficient tissue is available.
  - A pathologist with expertise in the OncoSignature® assay should review the stained slide and the image analysis data.
  - Consult with the central laboratory responsible for the OncoSignature® testing for guidance on interpretation.

Issue 3: A patient develops hematological adverse events during treatment.

- Possible Cause: This is a known mechanism-based side effect of CHK1/2 inhibition.[1]
- Troubleshooting Steps:
  - Monitor blood counts closely as per the trial protocol.
  - Treatment interruption or dose reduction may be necessary, as specified in the study protocol.
  - Supportive care measures, such as transfusions or growth factor support, may be initiated.

### **Data Presentation**



Table 1: Clinical Efficacy of ACR-368 in Ovarian and Endometrial Cancers (Phase 2b Trial)

| Patient Cohort                                    | Number of Patients (n) | Confirmed Objective<br>Response Rate (ORR) |
|---------------------------------------------------|------------------------|--------------------------------------------|
| OncoSignature-Positive<br>(Ovarian & Endometrial) | 10                     | 50%                                        |
| OncoSignature-Negative (Ovarian & Endometrial)    | 16                     | -                                          |

Data as of April 1, 2024.[1]

Table 2: Clinical Efficacy of ACR-368 in Endometrial Cancer (Phase 2 Study)

| Patient Cohort             | Number of Patients<br>(n) | Confirmed Objective Response Rate (ORR) | 95% Confidence<br>Interval (CI) |
|----------------------------|---------------------------|-----------------------------------------|---------------------------------|
| OncoSignature-<br>Positive | 8                         | 62.5%                                   | 30.4% - 86.5%                   |
| OncoSignature-<br>Negative | 15                        | 6.7%                                    | 0.84% - 31.8%                   |

Data presented at ESMO Congress 2024.[8][12]

Table 3: Treatment-Related Adverse Events (TRAEs) in Endometrial Cancer Patients (Phase 2 Study)



| Adverse Event          | OncoSignature -Positive (n=12) - Any Grade | OncoSignature -Positive (n=12) - Grade 3/4 | OncoSignature -Negative (n=23) - Any Grade | OncoSignature -Negative (n=23) - Grade 3/4 |
|------------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|
| Thrombocytopeni<br>a   | 50%                                        | 17%                                        | 52%                                        | 35%                                        |
| Anemia                 | 33%                                        | 25%                                        | 52%                                        | 39%                                        |
| Neutropenia            | -                                          | 25%                                        | 30%                                        | 30%                                        |
| Fatigue                | 25%                                        | -                                          | 30%                                        | -                                          |
| Vomiting               | 25%                                        | -                                          | -                                          | -                                          |
| Febrile<br>Neutropenia | -                                          | -                                          | -                                          | 13%                                        |
| Hypertension           | -                                          | -                                          | -                                          | 4%                                         |

[8]

## **Experimental Protocols**

1. Representative Protocol: ACR-368 OncoSignature® Assay (Multiplex Immunofluorescence)

Disclaimer: This is a representative protocol based on general multiplex immunofluorescence techniques for FFPE tissues. The specific antibodies, reagents, and parameters for the proprietary OncoSignature® assay are not publicly available.

- Deparaffinization and Rehydration:
  - Immerse FFPE tissue slides in xylene (2 changes, 10 minutes each).
  - Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%), 5 minutes each.
  - Rinse with deionized water.



#### Antigen Retrieval:

Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0)
 in a pressure cooker or water bath according to standard laboratory procedures.

#### Blocking:

- Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate slides with a cocktail of primary antibodies against the three proprietary
     OncoSignature® biomarkers overnight at 4°C.
- Secondary Antibody Incubation:
  - Wash slides with PBS-T (PBS with 0.05% Tween-20).
  - Incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature, protected from light.
- · Counterstaining and Mounting:
  - Wash slides with PBS-T.
  - Counterstain nuclei with DAPI.
  - Mount with an anti-fade mounting medium.
- Image Acquisition and Analysis:
  - Acquire images using a multispectral imaging system.
  - Use image analysis software to quantify the fluorescence intensity of each biomarker within the tumor cell nuclei.



- A sample is determined to be OncoSignature-positive if the scores for all three biomarkers are above their predefined thresholds.[4]
- 2. Representative Protocol: Phosphoproteomics for Biomarker Discovery

Disclaimer: This is a generalized workflow for phosphoproteomics. The specific methods used by Acrivon for ACR-368 biomarker discovery are proprietary.

- Sample Preparation:
  - Lyse cancer cell lines or homogenized tumor tissue in a buffer containing phosphatase and protease inhibitors.
  - Quantify protein concentration using a standard assay (e.g., BCA).
- Protein Digestion:
  - Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
  - Digest proteins into peptides using an enzyme such as trypsin.
- Phosphopeptide Enrichment:
  - Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity
     Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
- LC-MS/MS Analysis:
  - Analyze the enriched phosphopeptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
  - Use database search algorithms (e.g., MaxQuant, Sequest) to identify phosphopeptides and localize phosphorylation sites.
  - Perform quantitative analysis to compare phosphopeptide abundance between ACR-368sensitive and -resistant samples to identify potential biomarkers.



## **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Mechanism of action of ACR-368 as a CHK1/2 inhibitor.



Click to download full resolution via product page

Caption: ACR-368 clinical trial workflow (NCT05548296).





Click to download full resolution via product page

Caption: Logical workflow of the OncoSignature® test.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Acrivon Therapeutics Receives FDA Clearance for Innovative [globenewswire.com]
- 4. acrivon.com [acrivon.com]
- 5. mskcc.org [mskcc.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Multiplexed Immunofluorescence Staining and Imaging of Lung Sections [protocols.io]
- 8. Adaptable Immunofluorescence Protocol for Muscle Fiber Typing in FFPE Human and Mouse Skeletal Muscle and Intact Mouse Hindlimbs PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.uams.edu [cancer.uams.edu]
- 10. Phosphoproteomics Workflow Explained: From Sample to Data Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiple immunofluorescence labelling of formalin-fixed paraffin-embedded (FFPE) tissue | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [refining patient selection criteria for ACR-368 trials].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10787821#refining-patient-selection-criteria-for-acr-368-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com